5-Fluorouridine-[6-3H]
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Overview
Description
5-Fluorouridine-[6-3H] is a radiolabeled derivative of 5-fluorouridine, a pyrimidine nucleoside analog. This compound is characterized by the presence of a tritium atom at the sixth position of the uridine molecule. 5-Fluorouridine is known for its significant role in biochemical and pharmacological research, particularly in the study of nucleic acid metabolism and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouridine-[6-3H] typically involves the incorporation of tritium into the uridine molecule. One common method is the catalytic hydrogenation of 5-fluorouridine in the presence of tritium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled conditions to ensure the selective incorporation of tritium at the desired position .
Industrial Production Methods
Industrial production of 5-Fluorouridine-[6-3H] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired radiochemical purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for research and clinical applications .
Chemical Reactions Analysis
Types of Reactions
5-Fluorouridine-[6-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-fluorouracil.
Reduction: Reduction reactions can convert it back to uridine.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: 5-Fluorouracil
Reduction: Uridine
Substitution: Various substituted uridine derivatives
Scientific Research Applications
5-Fluorouridine-[6-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nucleic acid metabolism studies.
Biology: Helps in understanding the mechanisms of RNA and DNA synthesis.
Medicine: Employed in cancer research to study the effects of nucleoside analogs on tumor cells.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
5-Fluorouridine-[6-3H] exerts its effects by incorporating into RNA and DNA, disrupting their normal function. It targets enzymes involved in nucleic acid metabolism, such as uridine phosphorylase and thymidylate synthase. This disruption leads to the inhibition of RNA and DNA synthesis, ultimately causing cell death. The compound’s radiolabeled nature allows for precise tracking and analysis of its metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with similar properties.
5-Fluorocytidine: A related compound with distinct biological activities.
Uniqueness
5-Fluorouridine-[6-3H] is unique due to its radiolabeled nature, which allows for detailed tracking and analysis in biochemical studies. This feature makes it particularly valuable in research applications where precise measurement of nucleic acid metabolism is required .
Biological Activity
5-Fluorouridine-[6-3H] is a radiolabeled nucleoside analog that plays a crucial role in biological research, particularly in studies related to nucleic acid metabolism and cancer therapeutics. This article discusses its biological activity, mechanisms of action, and applications based on diverse research findings.
Overview of 5-Fluorouridine-[6-3H]
5-Fluorouridine is a fluorinated pyrimidine nucleoside that is structurally similar to uridine. The addition of tritium (3H) allows for tracking within biological systems, facilitating studies on its incorporation into RNA and DNA.
The primary mechanism of action for 5-Fluorouridine involves its incorporation into RNA and DNA, which disrupts normal nucleic acid function. Key points include:
- Inhibition of Nucleic Acid Synthesis : 5-Fluorouridine is metabolized to 5-fluoro-deoxyuridine (FdUrd) and subsequently to fluorodeoxyuridylate (FdUMP), which inhibits thymidylate synthase (TS). This inhibition leads to depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the nucleotide pool and ultimately inducing cell death through mechanisms such as double-strand breaks (DSBs) during the S phase of the cell cycle .
- Targeting Enzymes : The compound targets enzymes like uridine phosphorylase and thymidylate synthase, disrupting their normal metabolic pathways.
Antitumor Effects
Research has demonstrated that 5-Fluorouridine exhibits significant antitumor activity:
- In Vitro Studies : In studies involving CC531 colon adenocarcinoma cells, formulations containing 5-Fluorouridine showed a 13-fold increase in antiproliferative activity when delivered via immunoliposomes compared to free drug forms .
- In Vivo Studies : A comparative study on rectal versus oral administration of 5'-deoxy-5-fluorouridine (dFUR), a related compound, indicated that rectal administration could achieve tumor weight reductions greater than 99% at higher doses .
Administration Route | Dose (mg/kg) | Tumor Size Reduction (%) |
---|---|---|
Oral | 500 | 100 |
Rectal | 700 | >99 |
Rectal | 350 | 40 |
Pharmacokinetics
Pharmacokinetic studies reveal how effectively the drug is absorbed, distributed, metabolized, and excreted:
- Distribution : After administration, the compound is rapidly incorporated into RNA, affecting cellular processes. The pharmacokinetic models indicate significant differences in drug clearance rates influenced by co-administered agents .
- Toxicity Profile : While effective, the use of 5-Fluorouridine can lead to dose-limiting toxicities such as diarrhea and mucositis, which were observed in clinical trials .
Case Studies
- Colon Cancer Model : A mechanistic pharmacokinetics/pharmacodynamics (PK/PD) model was developed to understand the effects of 5-fluorouracil (a related compound) on colon cancer cells. The model highlighted the importance of drug metabolism and its incorporation into nucleic acids as critical factors in therapeutic outcomes .
- Immunoliposomal Delivery : Research demonstrated that using immunoliposomes for delivering 5-Fluorouridine significantly enhanced its antiproliferative effects against cancer cells compared to traditional delivery methods. This method improves specificity and reduces systemic toxicity .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-tritiopyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i1T |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIDNBAQOFJWCA-CZGNNSRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.